3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid
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Description
3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4S2 and its molecular weight is 261.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ruthenium-catalyzed Oxidative Vinylation
Ruthenium-catalyzed oxidative vinylation of thiophene-2-carboxylic acids with alkenes is an efficient process proceeding through directed C-H bond cleavage to give 3-vinylated products. This method, applicable to benzothiophene-, benzofuran-, pyrrole-, and indolecarboxylic acids, showcases regioselective vinylation, hinting at potential for diverse synthetic applications including compounds similar to 3-(Pyrrolidin-1-ylsulfonyl)thiophene-2-carboxylic acid (Ueyama et al., 2011).
Electropolymerization of Thiophenes
Carboranyl-functionalized pyrroles and thiophenes, including compounds related to this compound, were synthesized and electropolymerized to form conducting polymer films. These films exhibit reversible p-doping and, in the case of thiophene-based polymers, maintain electroactivity under highly oxidizing potentials, suggesting applications in electronic materials and devices (Hao et al., 2007).
C-H Functionalization of Cyclic Amines
The study on cyclic amines, including pyrrolidine, undergoing redox-annulations with α,β-unsaturated aldehydes and ketones, outlines a methodology for creating complex molecules through C-H functionalization. This process is relevant for constructing pyrrolines and pyrrolidines, indicating synthetic routes that might involve or be applicable to derivatives of this compound (Kang et al., 2015).
Organocatalytic Synthesis of Spirooxindoles
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], exhibiting significant biological activities, utilizes an enantioselective approach that might relate to compounds structurally similar to this compound. This synthesis involves a three-component 1,3-dipolar cycloaddition, achieving high yields, excellent stereoselectivities, and suggests applications in medicinal chemistry (Chen et al., 2009).
Properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)8-7(3-6-15-8)16(13,14)10-4-1-2-5-10/h3,6H,1-2,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWQHYHFKHRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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